REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([F:14])=[C:4]([C:8]([F:13])=[C:9]([Cl:12])[C:10]=1[OH:11])C(O)=O.CN(C)C=O.C(=O)=O.C1(C)C=CC=CC=1>O>[Cl:1][C:2]1[C:3]([F:14])=[CH:4][C:8]([F:13])=[C:9]([Cl:12])[C:10]=1[OH:11]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C(=O)O)C(=C(C1O)Cl)F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
At 105°-130° C.
|
Type
|
CUSTOM
|
Details
|
the phases are separated
|
Type
|
CUSTOM
|
Details
|
the organic phase is dried
|
Type
|
DISTILLATION
|
Details
|
subsequently distilled
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=C(C=C1F)F)Cl)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34 g | |
YIELD: CALCULATEDPERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |